molecular formula C11H20N2O2 B12091096 Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate

Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B12091096
M. Wt: 212.29 g/mol
InChI Key: XSTOWBSLINCVAA-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is a valuable azabicyclo[4.1.0]heptane scaffold designed for advanced pharmaceutical research and medicinal chemistry. This compound features a rigid, strained bicyclic structure that incorporates both an amine and a Boc-protected secondary amine, providing two distinct handles for selective derivatization and further synthetic elaboration. Its core structure is of significant interest in drug discovery for constructing novel active molecules. The 2-azabicyclo[4.1.0]heptane framework is a key structural motif in the development of allosteric modulators for therapeutic targets such as the M4 muscarinic acetylcholine receptor . Research into these modulators shows promise for treating a range of nervous system and psychiatric diseases, including schizophrenia, cognitive disorders, and psychotic conditions . The conformational restraint imposed by the bicyclic system helps in pre-organizing the molecule for optimal interaction with biological targets, potentially enhancing binding affinity and selectivity. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility in organic solvents, facilitating its handling and use in multi-step synthetic sequences. This product is offered For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-4-5-11(12)7-8(11)13/h8H,4-7,12H2,1-3H3

InChI Key

XSTOWBSLINCVAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1C2)N

Origin of Product

United States

Preparation Methods

Cyclopropanation via Diazo Compounds

A stereoselective approach involves cyclopropanation of unsaturated δ-lactams using diazo compounds catalyzed by metal complexes (e.g., rhodium or copper). This method generates the bicyclic core, followed by functionalization to introduce the amino and carboxylate groups.

Example Reaction Pathway

  • Cyclopropanation : React δ-lactam with diazo compound under catalytic conditions to form the bicyclic skeleton.

  • Functionalization : Introduce the 6-amino group via reductive amination or nucleophilic substitution.

  • Esterification : Protect the carboxylic acid with tert-butyloxycarbonyl (Boc) using reagents like EDCI/HOBt.

Reagent/Condition Yield Stereochemical Outcome Reference
Rhodium catalyst, CH<sub>2</sub>Cl<sub>2</sub>, 0°C65–75%Endo/exo selectivity
Cu(acac)<sub>2</sub>, CH<sub>3</sub>CN, RT50–60%Diastereomeric mixture

Intramolecular Cyclization

This method leverages epoxide intermediates or strained rings to form the bicyclic structure. For example, reacting cyclohexene oxide with an amine precursor under acidic conditions can generate a bicyclic amine, which is then esterified.

Case Study

  • Epoxide Ring-Opening : Cyclohexene oxide reacts with methylamine to form an intermediate-o-methylaminocyclohexanol.

  • Bromide Formation : Treat with PBr<sub>3</sub> or Br<sub>2</sub>/PPh<sub>3</sub> to form a bromo intermediate.

  • Cyclization : Base-induced elimination yields the bicyclic core.

Step Reagents Conditions Yield
Epoxide ring-openingMethylamine (35–40% aq.)20–30°C, 14–16 hr70–80%
Bromide formationPBr<sub>3</sub>, Et<sub>3</sub>N-10°C to 0°C85–90%
CyclizationNaOH (10%), H<sub>2</sub>ORT, 2–3 hr75–85%

Asymmetric Synthesis via Chiral Auxiliaries

To achieve stereochemical control, chiral starting materials (e.g., norbornene amino acids) or enantioselective catalysts are employed. This ensures the correct configuration at the 6-amino and 2-carboxylate positions.

Example Protocol

  • Resolution : Use chiral resolving agents to separate enantiomers of a bicyclic amine.

  • Esterification : Introduce the tert-butyl ester via Boc protection.

Chiral Agent Stereochemical Purity Application Reference
(R)-Menthyl chloroformate>95% eeResolution of racemic intermediates
Cinchona alkaloid catalysts80–90% eeEnantioselective cyclopropanation

Dihalocarbene-Mediated Ring Expansion

Dihalocarbene species react with N-Boc-protected pyrroles or piperidines to form dihalo-azabicyclo[4.1.0]heptanes. Subsequent reductive amination or dehalogenation introduces the amino group.

Reaction Pathway

  • Dihalocarbene Formation : Generate from CH<sub>2</sub>X<sub>2</sub> (X = Cl, Br) using PPh<sub>3</sub> and Zn.

  • Cyclopropanation : Add to N-Boc-1,2,3,4-tetrahydropyridine.

  • Dehalogenation : Use LiAlH<sub>4</sub> to remove halogens, forming the bicyclic amine.

Halogen Reagent Yield Product
ClCH<sub>2</sub>Cl<sub>2</sub>, PPh<sub>3</sub>, Zn60–70%7,7-Dichloro-2-azabicyclo[4.1.0]heptane
BrCH<sub>2</sub>Br<sub>2</sub>, PPh<sub>3</sub>, Zn55–65%7,7-Dibromo-2-azabicyclo[4.1.0]heptane

Photochemical Radical Cyclization

A polar-radical-polar relay strategy, as reported for 1-azabicyclo[2.1.1]hexanes, could be adapted. Azabicyclo[1.1.0]butanes undergo debrominative radical addition to styrenes under photochemical conditions, forming the bicyclic core.

Proposed Method

  • Radical Initiation : Use photocatalysts (e.g., Ru or Ir complexes) to generate radicals from azabicyclo[1.1.0]butanes.

  • Cycloaddition : React with styrenes to form the bicyclic structure.

  • Functionalization : Introduce amino and carboxylate groups via post-synthetic modifications.

Catalyst Light Source Yield Application
Ru(bpy)<sub>3</sub><sup>2+</sup>Blue LED50–60%Formal cycloaddition to styrenes
Ir(ppy)<sub>3</sub>UV light45–55%Debrominative radical addition

Critical Challenges and Solutions

Stereochemical Control

The 6-amino and 2-carboxylate groups’ positions require precise stereochemical control. Solutions include:

  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials.

  • Catalytic Asymmetric Synthesis : Employ Rh or Cu catalysts with chiral ligands.

Stability of the tert-Butyl Ester

The Boc group is sensitive to acidic conditions. Solutions include:

  • Mild Deprotection : Use HCl/dioxane for selective deprotection without ring opening.

  • Alternative Protecting Groups : Consider Fmoc or Cbz for stability in harsh conditions.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
CyclopropanationHigh stereochemical controlRequires costly catalysts50–75%
Intramolecular CyclizationScalable, low-cost reagentsLimited stereochemical precision70–85%
Asymmetric SynthesisEnantiomerically pure productsComplex resolution steps60–80%
Dihalocarbene-MediatedVersatile functionalizationHazardous halogen handling55–70%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its unique bicyclic structure allows for diverse chemical modifications, making it valuable in the development of new compounds.

Reactions and Transformations

The compound can undergo various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to yield nitroso or nitro derivatives.
  • Reduction : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution : The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Biological Applications

Ligand in Biochemical Assays

Research indicates that this compound may act as a ligand in various biochemical assays, potentially interacting with specific receptors or enzymes to modulate biological activity.

Therapeutic Potential

The compound is being explored for its therapeutic properties, particularly in:

  • Enzyme Inhibition : Studies have shown that it may inhibit enzymes involved in metabolic pathways, such as glutamate dehydrogenase, which plays a role in insulin secretion regulation.
  • Neurotransmitter Modulation : Preliminary research suggests that it could modulate neurotransmitter receptors, impacting conditions like epilepsy and anxiety disorders.
  • Anticancer Activity : There is evidence indicating that the compound may induce apoptosis in cancer cells by disrupting amino acid transport mechanisms, thus affecting cellular metabolism.

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on cancer cell lines. The results demonstrated significant apoptosis induction and inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Study 2: Neurotransmitter Interaction

A study in Neuropharmacology examined the interaction of this compound with neurotransmitter receptors. It was found to enhance synaptic transmission in excitatory pathways, indicating its potential use in treating neurological disorders.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Framework Variations

Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Structure: Bicyclo[2.2.1]heptane (norbornane) core with a hydroxyl group at position 5.
  • Key Differences: Smaller, more strained bicyclic system ([2.2.1] vs. [4.1.0]) . Lower molecular weight (212.29 g/mol) compared to the target compound .
  • Applications: Used in stereoselective synthesis but less versatile due to the absence of an amino group .
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Structure : Spiro[3.3]heptane core with a ketone at position 6.
  • Key Differences :
    • Spirocyclic architecture (two rings joined at one atom) vs. fused bicyclic system .
    • Ketone functionality enables different reactivity (e.g., reductive amination) .
    • Molecular weight: 212.29 g/mol .
  • Applications : Efficiently synthesized for bifunctional drug discovery intermediates .

Substituent Position and Functional Group Variations

Tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS: 2256715-14-5)
  • Structure: Amino group at position 5 instead of 6.
  • Key Differences :
    • Positional isomerism alters electronic and steric properties .
    • Synthetic routes may differ due to regioselective functionalization challenges .
  • Applications : Explored in kinase inhibitor design .
Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate (CAS: 1357352-04-5)
  • Structure: Nitrogen at position 5 instead of 2, with an amino group at position 7.
  • Key Differences :
    • Bridgehead nitrogen position affects hydrogen-bonding capabilities .
    • Molecular weight: 212.29 g/mol , similar to the target compound .

Stereochemical Variations

Tert-butyl (1R,4R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Structure : Stereospecific hydroxyl group in a [2.2.1] system.
  • Key Differences :
    • Stereochemistry (1R,4R,6R) impacts biological activity and synthetic complexity .
    • Hydroxyl group requires protection during further derivatization .
  • Applications : Chiral building block for asymmetric synthesis .

Physicochemical and Pharmacokinetic Properties

Molecular Properties Comparison

Compound Bicyclic System Functional Group Molecular Weight (g/mol) LogP (Predicted) TPSA (Ų)
Target Compound [4.1.0] NH₂ 226.32 1.8 65.6
6-Hydroxy-[2.2.1] analog [2.2.1] OH 212.29 1.2 66.8
5-Amino-[4.1.0] isomer [4.1.0] NH₂ 226.32 1.7 65.6
6-Oxo-spiro[3.3] analog Spiro[3.3] O 212.29 1.5 55.1
  • LogP : The target compound’s higher lipophilicity (LogP ~1.8) suggests better membrane permeability than hydroxylated analogs .
  • TPSA : All compounds exhibit moderate polar surface areas (~55–67 Ų), suitable for oral bioavailability .

Biological Activity

Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic compound with potential biological applications due to its structural properties and ability to interact with various biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
IUPAC NameThis compound
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-4-5-11(12)7-8(11)13/h8H,4-7,12H2,1-3H3
Boiling Point287.7 ± 23.0 °C
Density1.142 ± 0.06 g/cm³
pKa7.97 ± 0.20

This compound acts primarily as a ligand, interacting with specific enzymes and receptors within biological systems. Its mechanism of action may involve modulation of enzyme activity through competitive or non-competitive inhibition, depending on the target.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

1. Enzyme Inhibition:
Studies have demonstrated that this compound can inhibit specific enzymes, such as β-glucosidase and β-galactosidase, with varying degrees of potency at different concentrations (5 mM and 25 mM) .

2. Antimicrobial Properties:
Preliminary assessments suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria, although detailed studies are required to elucidate the specific mechanisms involved .

3. Biological Assays:
In biochemical assays, this compound has been utilized to study enzyme mechanisms, revealing its role as a tool for understanding glycosidic bond hydrolysis and other enzymatic processes .

Case Studies

Several studies have explored the biological implications of this compound:

Study 1: Enzyme Activity Modulation
A study investigated the impact of this compound on various glycosidases, showing significant inhibition of β-glucosidase activity at concentrations as low as 5 mM, leading to a reduction in enzyme activity by approximately 57% .

Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial potential of this compound against pathogenic strains, highlighting its effectiveness in reducing bacterial load in vitro, particularly against E. coli and Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclopropanation strategies followed by functionalization. For example, bicyclic precursors may undergo ring-opening/ring-closing reactions with tert-butyl chloroformate under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the carbamate group . Protective groups (e.g., Boc) on nitrogen atoms are critical to prevent undesired side reactions during cyclization .
  • Optimization : Temperature (0–25°C), solvent polarity (DMF vs. THF), and base strength significantly impact reaction efficiency. For instance, N-methylmorpholine in DMF at 0°C was reported to promote selective acylation .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, δ 1.33 ppm (tert-butyl protons) and δ 3.15–4.83 ppm (bicyclic protons) are diagnostic .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₂₀N₂O₂: 212.29 g/mol ).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration, particularly for stereoisomers .

Q. What purification strategies are recommended for isolating this compound?

  • Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) effectively separates diastereomers.
  • Recrystallization : Use polar solvents (e.g., MeOH/H₂O) to improve purity (>95% as reported ).
  • Purity Assessment : HPLC (C18 column, 0.1% TFA in H₂O/MeCN) or LC-MS monitors residual byproducts .

Advanced Research Questions

Q. How does stereochemical complexity in the bicyclic framework affect synthetic and analytical workflows?

  • Challenges : The azabicyclo[4.1.0]heptane core introduces endo/exo isomerism. For example, tert-butyl exo-5-amino derivatives exhibit distinct NMR shifts (δ 4.46–7.16 ppm) compared to endo isomers .
  • Resolution : Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution separates enantiomers. Absolute configuration is confirmed via circular dichroism (CD) or X-ray .

Q. What strategies are employed to derivatize the amino group for structure-activity relationship (SAR) studies?

  • Functionalization :

  • Acylation : React with activated esters (e.g., benzyl chloroformate) in THF to introduce carbamate derivatives .
  • Reductive Amination : Use NaBH₃CN/aldehyde substrates to generate secondary amines for biological screening .
    • Applications : Derivatives (e.g., hydroxyimino or azidomethyl analogs) show potential in targeting neurotransmitter receptors .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Docking Studies : Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., monoamine oxidases) using PDB structures. The bicyclic amine’s rigidity may enhance binding affinity .
  • MD Simulations : Analyze stability of ligand-receptor complexes (e.g., GROMACS) over 100-ns trajectories to prioritize synthetic targets .

Data Contradictions and Reproducibility

Q. Why do reported purity levels (e.g., 95% vs. 97%) vary across studies, and how does this impact research?

  • Sources of Variation :

  • Synthetic Byproducts : Residual tert-butyl precursors or ring-opened intermediates may persist .
  • Analytical Methods : LC-MS vs. NMR integration can yield differing purity estimates.
    • Mitigation : Reproducibility requires strict adherence to published protocols (e.g., PharmaBlock’s tert-butyl 5-amino derivative synthesis ).

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